molecular formula C10H8BrN3O2 B5814440 4-Bromo-1-[(3-nitrophenyl)methyl]pyrazole

4-Bromo-1-[(3-nitrophenyl)methyl]pyrazole

Cat. No.: B5814440
M. Wt: 282.09 g/mol
InChI Key: NFVIVHAWLWNZJG-UHFFFAOYSA-N
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Description

4-Bromo-1-[(3-nitrophenyl)methyl]pyrazole is a heterocyclic compound that contains both bromine and nitro functional groups

Properties

IUPAC Name

4-bromo-1-[(3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-5-12-13(7-9)6-8-2-1-3-10(4-8)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVIVHAWLWNZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(3-nitrophenyl)methyl]pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 3-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(3-nitrophenyl)methyl]pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The pyrazole ring can undergo oxidation under certain conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid (HCl).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product is 4-amino-1-[(3-nitrophenyl)methyl]pyrazole.

    Oxidation: Products depend on the specific conditions and oxidizing agents used.

Scientific Research Applications

4-Bromo-1-[(3-nitrophenyl)methyl]pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(3-nitrophenyl)methyl]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Similar in structure but with a nitrile group instead of a nitro group.

    3-(4-Bromo-3-nitrophenyl)-1H-pyrazole: Similar but with different substitution patterns on the pyrazole ring.

Uniqueness

4-Bromo-1-[(3-nitrophenyl)methyl]pyrazole is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

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